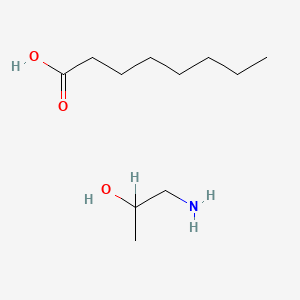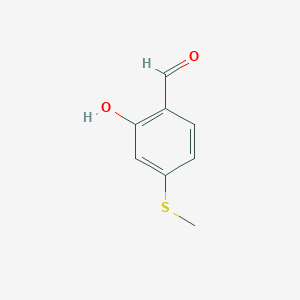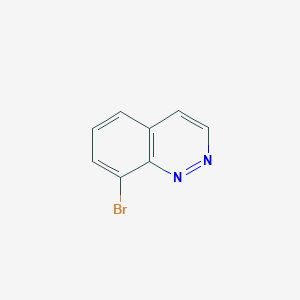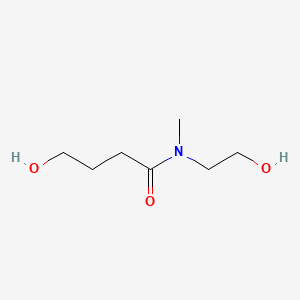
Octanoic acid isopropanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid isopropanolamine salt is a compound formed by the reaction of octanoic acid with isopropanolamine. Octanoic acid, also known as caprylic acid, is an eight-carbon saturated fatty acid found naturally in the milk of various mammals and as a minor component of coconut oil and palm kernel oil. Isopropanolamine, also known as 1-amino-2-propanol, is an organic compound that contains both an amino group and a hydroxyl group, making it an alkanolamine. The combination of these two compounds results in a salt that has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid isopropanolamine salt typically involves the neutralization reaction between octanoic acid and isopropanolamine. The reaction can be carried out under mild conditions, usually at room temperature, and does not require any special catalysts. The general reaction is as follows:
C8H16O2+C3H9NO→C8H15O2NH2C3H7OH
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid isopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in isopropanolamine can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Octanoic acid isopropanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of fatty acid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of octanoic acid isopropanolamine salt involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic and hydrophilic regions of the compound, which allow it to integrate into biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Octanoic Acid: A fatty acid with similar hydrophobic properties but lacks the amino group.
Isopropanolamine: An alkanolamine with similar hydrophilic properties but lacks the fatty acid chain.
Caprylic Acid: Another name for octanoic acid, used interchangeably in some contexts.
Uniqueness
Octanoic acid isopropanolamine salt is unique due to its combination of hydrophobic and hydrophilic properties, which allows it to interact with both lipid membranes and proteins. This dual functionality makes it a versatile compound in various applications, from industrial processes to biomedical research.
Properties
CAS No. |
68171-53-9 |
|---|---|
Molecular Formula |
C11H25NO3 |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-aminopropan-2-ol;octanoic acid |
InChI |
InChI=1S/C8H16O2.C3H9NO/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3,5H,2,4H2,1H3 |
InChI Key |
NWHZTFUOECHPPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CC(CN)O |
Canonical SMILES |
CCCCCCCC(=O)O.CC(CN)O |
| 68171-53-9 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine](/img/structure/B3193081.png)








![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)
